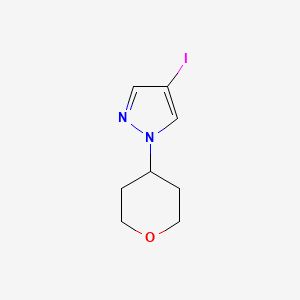
4-methoxy-2,2-dimethylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-methoxy-2,2-dimethylbutanal can be achieved through various methods. One common approach involves the reaction of 4-methoxy-2,2-dimethylbutanol with an oxidizing agent to form the aldehyde. Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
4-Methoxy-2,2-dimethylbutanal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
4-Methoxy-2,2-dimethylbutanal has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy-2,2-dimethylbutanal involves its interaction with specific molecular targets and pathways. For example, it can participate in aldol reactions, where it forms enolate intermediates that react with carbonyl compounds to form β-hydroxy aldehydes or ketones . These reactions are catalyzed by bases or acids and involve the formation of carbon-carbon bonds .
Comparison with Similar Compounds
4-Methoxy-2,2-dimethylbutanal can be compared with other similar compounds, such as:
4-Methoxy-2,2-dimethylbutanol: The corresponding alcohol form.
4-Methoxy-2,2-dimethylbutanoic acid: The corresponding carboxylic acid form.
2,2-Dimethylbutanal: A similar aldehyde without the methoxy group.
Properties
CAS No. |
1934416-92-8 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



